molecular formula C14H24N5O8PS B12559187 2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate) CAS No. 158080-39-8

2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12559187
CAS No.: 158080-39-8
M. Wt: 453.41 g/mol
InChI Key: WQQVNCJZFGHAHD-IVZWLZJFSA-N
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Description

2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) is a complex organic compound that belongs to the class of nucleosides This compound is structurally related to guanosine, a nucleoside component of DNA and RNA

Properties

CAS No.

158080-39-8

Molecular Formula

C14H24N5O8PS

Molecular Weight

453.41 g/mol

IUPAC Name

[(2R,3S,5R)-5-[2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-6-oxo-1,8-dihydropurin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H24N5O8PS/c15-14-16-12-11(13(22)17-14)18(1-3-29-4-2-20)7-19(12)10-5-8(21)9(27-10)6-26-28(23,24)25/h8-10,20-21H,1-7H2,(H2,23,24,25)(H3,15,16,17,22)/t8-,9+,10+/m0/s1

InChI Key

WQQVNCJZFGHAHD-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) typically involves multiple steps. The starting material is often a protected form of guanosine, which undergoes a series of chemical reactions to introduce the sulfanyl and phosphate groups. Common reaction conditions include the use of protecting groups to prevent unwanted reactions, and the use of specific reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the progress of the reactions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phosphate group or to modify the sulfanyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield dephosphorylated or modified sulfanyl derivatives.

Scientific Research Applications

2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA interactions and its potential as a biomarker for oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) involves its interaction with DNA and RNA. The compound can be incorporated into nucleic acids, where it may affect their structure and function. The sulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. The phosphate group can also play a role in cellular signaling and energy transfer processes.

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydro-2’-deoxyguanosine: A related compound that is a biomarker for oxidative damage to DNA.

    2’-Deoxyguanosine: A simpler nucleoside without the sulfanyl and phosphate groups.

    7,8-Dihydroguanosine: A nucleoside with a similar structure but lacking the deoxy and sulfanyl modifications.

Uniqueness

The uniqueness of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfanyl and phosphate groups allows for unique interactions with biological molecules and potential therapeutic effects.

Biological Activity

2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is part of the guanosine family and exhibits unique properties due to the presence of a sulfanyl group and a dihydro form. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉N₅O₇P
  • Molecular Weight : 365.29 g/mol
  • CAS Number : Not explicitly listed in the provided data but can be referenced through databases like PubChem.

Structural Features

The compound features:

  • A dihydroguanosine core, which is essential for its interaction with various biological systems.
  • A sulfanyl group , which may contribute to its reactivity and interaction with biomolecules.
  • A phosphate group , critical for its role in nucleotide metabolism and signaling pathways.

Research indicates that modified guanosine derivatives can influence various cellular processes, including:

  • Cell Cycle Regulation :
    • Studies have shown that guanosine derivatives can induce S-phase cell-cycle arrest in neuroblastoma cells, suggesting a potential role in cancer therapy by promoting differentiation and inhibiting proliferation .
  • Signaling Pathways :
    • Guanosine triphosphate (GTP) analogs are known to activate several signaling pathways, including those involving GTP-binding proteins, which are crucial for cellular communication and response to extracellular signals .
  • Neuroprotective Effects :
    • There is evidence that guanosine compounds can enhance neuroprotection and promote neuronal differentiation, particularly in models of neurodegeneration .

Case Study 1: Neuroblastoma Cells

In a study involving SH-SY5Y neuroblastoma cells, treatment with guanosine derivatives resulted in significant upregulation of differentiation markers and induced S-phase arrest, indicating a dual role in promoting differentiation while inhibiting cell proliferation .

Case Study 2: GTP Analog Effects

A study demonstrated that GTP analogs could modulate ion channel activity in neurons, affecting sodium currents and suggesting implications for neurotransmission and excitability .

Comparative Analysis of Guanosine Derivatives

Compound NameMechanism of ActionBiological EffectReference
GuanosineNucleotide signalingNeuroprotection
GTPGTPase activityCell cycle arrest
Modified GuoDifferentiationInduces S-phase

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